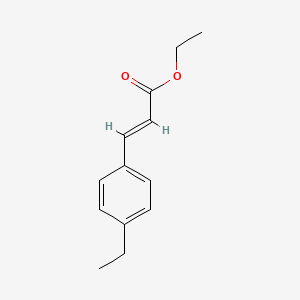

(E)-ethyl 3-(4-ethylphenyl)acrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

ethyl (E)-3-(4-ethylphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-3-11-5-7-12(8-6-11)9-10-13(14)15-4-2/h5-10H,3-4H2,1-2H3/b10-9+ |

InChI Key |

NXQYAHYRAUTZPE-MDZDMXLPSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)OCC |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)OCC |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of (E)-ethyl 3-(4-ethylphenyl)acrylate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present in the molecule. The ethyl group of the acrylate (B77674) moiety gives rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The vinyl protons of the acrylate group appear as two distinct doublets, with a large coupling constant confirming the (E)-configuration of the double bond. The aromatic protons of the 4-ethylphenyl group typically appear as two doublets in the aromatic region of the spectrum. The ethyl group attached to the phenyl ring shows a triplet for the methyl protons and a quartet for the methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the ester, the two vinylic carbons, and the carbons of the aromatic ring and the ethyl substituents. The chemical shifts of these carbons are indicative of their electronic environment.

Interactive Data Table: Illustrative NMR Data for a Related Compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | 167.3 |

| Vinylic CH | 7.55 (d), 6.21 (d) | 144.2, 115.8 |

| Aromatic CH | 7.40-7.43 (d), 6.81-6.84 (d) | 129.7, 114.3 |

| Aromatic C-O | - | 161.3 |

| Aromatic C-C | - | 127.2 |

| O-CH₂ | 4.16 (q) | 60.3 |

| O-CH₃ | 3.73 (s) | 55.3 |

| CH₂-CH₃ | 1.24 (t) | 14.4 |

Note: The data presented is for (E)-ethyl 3-(4-methoxyphenyl)acrylate and serves as an example of the types of signals expected for this compound. blogspot.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₃H₁₆O₂. rsc.orgrsc.org

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and key fragment ions would likely include the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl ester group, and fragmentation of the ethylphenyl moiety. Analysis of these fragments helps to piece together the structure of the molecule. For instance, in the mass spectrum of the related compound ethyl (E)-3-(4-(dimethylamino)phenyl)acrylate, a top peak at m/z 219 is observed, corresponding to the molecular ion. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show a strong absorption band for the C=O stretching vibration of the ester group, typically in the region of 1710-1730 cm⁻¹. The C=C stretching vibration of the acrylate double bond would appear around 1630-1640 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic protons would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation system in this compound, involving the phenyl ring, the double bond, and the carbonyl group, would result in strong UV absorption. The wavelength of maximum absorption (λ_max) is indicative of the extent of conjugation. rsc.orgresearchgate.net

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound.

Gas Chromatography (GC): GC coupled with a flame ionization detector (GC-FID) is a standard method for determining the purity of volatile compounds like this compound. The retention time of the compound is a characteristic property under specific chromatographic conditions. brjac.com.br

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. The purity is determined by the relative area of the main peak in the chromatogram. synhet.com

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is often used. prepchem.com A common stationary phase is silica (B1680970) gel, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). blogspot.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electronic distribution and its influence on chemical behavior.

Density Functional Theory (DFT) Studies of Reactivity and Stability

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict various molecular properties, including geometric parameters, vibrational frequencies, and electronic energies, which are crucial for assessing the reactivity and stability of a compound.

For instance, theoretical studies on similar acrylate (B77674) derivatives, such as the self-initiation of ethyl and n-butyl acrylate polymerization, have utilized DFT (specifically the B3LYP functional with a 6-31G* basis set) to explore reaction mechanisms. researchgate.net These studies have successfully identified transition states and intermediates on both singlet and triplet potential energy surfaces, providing a detailed picture of the reaction pathways. researchgate.net In the case of substituted cinnamic acid esters, DFT calculations have been employed to correlate structural features with observed biological activities. researchgate.net Such analyses help in understanding how different substituents on the phenyl ring influence the electronic properties and, consequently, the reactivity of the molecule.

A hypothetical DFT calculation on (E)-ethyl 3-(4-ethylphenyl)acrylate would typically yield optimized geometric parameters and electronic energies. The table below illustrates the kind of data that would be obtained from such a study, based on typical values for similar cinnamate (B1238496) derivatives.

| Parameter | Hypothetical Calculated Value |

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| C=C Bond Length (Acrylate) | ~1.34 Å |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length (Ester) | ~1.35 Å |

| Phenyl Ring C-C Bond Lengths | ~1.39-1.40 Å |

This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available in the cited literature.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Computational studies on various cinnamate and acrylate derivatives have utilized FMO analysis to rationalize their chemical behavior. For example, in a study of ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the calculated HOMO-LUMO energy gap was found to be 4.25 eV, indicating significant charge transfer within the molecule. researchgate.net

For this compound, the electron-donating ethyl group is expected to raise the energy of the HOMO compared to unsubstituted ethyl cinnamate, potentially making it more susceptible to electrophilic attack. The HOMO is likely to be localized over the phenyl ring and the acrylate double bond, while the LUMO would be predominantly located on the acrylate moiety.

The following table provides representative HOMO and LUMO energy values and the corresponding energy gap for a similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, to illustrate the typical outputs of such an analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -1.90 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

Data from a study on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating the intricate details of reaction mechanisms, providing information that is often difficult or impossible to obtain experimentally.

Transition State Characterization and Reaction Pathway Mapping

The characterization of transition states is a cornerstone of understanding reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational methods can be used to locate and characterize these fleeting structures.

For example, in the study of the spontaneous thermal polymerization of ethyl acrylate, DFT calculations were used to identify the diradical transition state for the formation of a cyclobutane (B1203170) dimer. researchgate.net Similarly, in the palladium-catalyzed synthesis of acrylates, transition states for the insertion of an olefin into a Pd-C bond have been characterized using DFT, supporting experimental observations. nih.gov These studies demonstrate the capability of computational chemistry to map out entire reaction pathways, including all intermediates and transition states.

For a reaction involving this compound, such as its polymerization or a cycloaddition reaction, computational modeling would be employed to identify the structures of the transition states. This would involve optimizing the geometry of the transition state and confirming its nature by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Determination of Activation Energies and Thermochemical Parameters

For instance, in the theoretical study of the self-initiation of ethyl acrylate polymerization, the activation energies for various steps, including Diels-Alder cycloaddition and the formation of radical species, were calculated. researchgate.net This allowed for the identification of the most likely initiation pathway.

A hypothetical reaction of this compound, such as a Diels-Alder reaction, could be computationally modeled to determine its activation energy. The table below presents an illustrative example of the kind of thermochemical data that would be generated.

| Parameter | Hypothetical Value (kcal/mol) |

| Activation Energy (Ea) | (Value in kcal/mol) |

| Reaction Enthalpy (ΔH) | (Value in kcal/mol) |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules.

MD simulations of systems containing this compound could reveal its preferred conformations in different environments, such as in solution or in the solid state. These simulations would track the trajectories of all atoms in the system over time, governed by a force field that describes the potential energy of the system as a function of atomic positions.

For related compounds, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, molecular dynamics simulations have been used to assess the dynamics of dihedral angles related to conformational behavior. researchgate.net Such studies can identify the most stable conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility.

Furthermore, MD simulations can be used to investigate intermolecular interactions, such as those that govern crystal packing or interactions with a solvent or a biological receptor. For example, the crystal structure of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate reveals that molecules are linked into inversion dimers through C—H⋯O interactions. researchgate.net MD simulations could be used to explore the stability and dynamics of these interactions.

Structure-Property Relationships Derived from Theoretical Models

Theoretical and computational chemistry provides a powerful lens for understanding the intrinsic properties of a molecule like this compound. By employing sophisticated modeling techniques, it is possible to predict and rationalize its electronic structure, reactivity, and intermolecular interactions, thereby establishing crucial structure-property relationships. While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly accessible literature, valuable insights can be extrapolated from research on analogous acrylate and cinnamate derivatives.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric features of such compounds. These calculations can predict the molecule's optimized geometry, detailing bond lengths, bond angles, and dihedral angles. For this compound, theoretical models would likely confirm the planarity of the core acrylate system due to the delocalization of π-electrons across the C=C double bond and the carbonyl group. The ethylphenyl group, while sterically influential, would be predicted to have a degree of rotational freedom around the single bond connecting it to the acrylate moiety.

The electronic properties derived from these models are key to understanding the molecule's behavior. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites. In this molecule, the oxygen atoms of the ester group would be regions of high electron density (nucleophilic), while the β-carbon of the acrylate double bond would likely be electron-deficient (electrophilic), making it susceptible to nucleophilic attack, a common reaction pathway for α,β-unsaturated carbonyl compounds.

Frontier molecular orbital (FMO) theory is another critical aspect of computational analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap. This energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-ethylphenyl ring, while the LUMO would likely be distributed over the electron-withdrawing acrylate portion.

Furthermore, computational models can predict various quantum chemical descriptors that correlate with the molecule's properties. These descriptors provide a quantitative basis for structure-property relationships.

Table 1: Predicted Quantum Chemical Descriptors for this compound (Note: These are representative values based on theoretical calculations for structurally similar acrylate compounds and are intended for illustrative purposes.)

| Descriptor | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Influences solubility and intermolecular forces. |

| Mulliken Charges | O(carbonyl): ~ -0.5eO(ester): ~ -0.4eC(β-vinyl): ~ +0.1e | Reveals the partial charges on atoms, indicating reactive sites. |

Theoretical investigations also extend to the solid state, where intermolecular interactions dictate the crystal packing. Hirshfeld surface analysis, a common computational tool, can be used to visualize and quantify these non-covalent interactions, such as C-H···O and π···π stacking interactions. For this compound, one would anticipate significant C-H···O hydrogen bonds involving the ester group and potential π-stacking between the phenyl rings, which would be crucial in stabilizing the crystal lattice.

In essence, theoretical models provide a foundational understanding of how the specific arrangement of atoms and electrons in this compound defines its chemical character and potential behavior in various chemical environments.

Chemical Transformations and Derivatization Studies

Modification of the Acrylate (B77674) Moiety

The α,β-unsaturated ester portion of the molecule is highly susceptible to nucleophilic attack and can participate in various cycloaddition reactions.

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for modifying α,β-unsaturated carbonyl compounds like (E)-ethyl 3-(4-ethylphenyl)acrylate. In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the acrylate system, driven by the formation of a stable σ-bond. researchgate.net A wide array of nucleophiles can be employed, leading to a diverse set of derivatives.

The reaction is typically base-catalyzed, where the base deprotonates a pro-nucleophile to generate the active Michael donor. researchgate.net For instance, the addition of carbon nucleophiles like dialkyl malonates can be achieved, often catalyzed by an organic base. nih.gov Similarly, nitrogen-centered nucleophiles, in a process known as the aza-Michael addition, readily add to acrylate systems. researchgate.net

Table 1: Examples of Michael Addition Reactions on an Acrylate Scaffold

| Michael Donor (Nucleophile) | Catalyst Example | Product Type |

|---|---|---|

| Diethyl Malonate | Organic Base (e.g., EtPPh₂) nih.gov | 3-substituted glutarate derivative |

| Primary/Secondary Amine | Lewis Acids (e.g., CeCl₃·7H₂O-NaI) or Base researchgate.net | β-amino ester derivative |

| Acetoacetate | Base (e.g., DBU, K₂CO₃) researchgate.net | 3-substituted-5-oxohexanoate derivative |

The reaction mechanism involves the initial deprotonation of the Michael donor, followed by nucleophilic attack on the β-carbon of the acrylate. The resulting enolate is then protonated to yield the final 1,4-adduct. researchgate.net

The carbon-carbon double bond in the acrylate moiety allows this compound to participate in cycloaddition reactions, providing access to cyclic structures. As a derivative of cinnamic acid, it is expected to undergo photochemical [2+2] cycloadditions. These reactions, often sensitized by photocatalysts, can lead to the formation of substituted cyclobutane (B1203170) rings. acs.org Such reactions can be performed to create either homo- or heterodimers of cinnamic acid derivatives, yielding β-truxinic acid analogs with high regio- and diastereocontrol, particularly when directed by a template molecule. digitellinc.com

Furthermore, as an electron-deficient alkene, the compound can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. For example, ethyl acrylate is known to react with dienes like buta-1,3-diene to form cyclohexene (B86901) carboxylic acid esters in high yields. wikipedia.org This reactivity is expected to translate to this compound, allowing for the synthesis of complex polycyclic structures.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Product Core Structure |

|---|---|---|

| [2+2] Photocycloaddition | Another molecule of the acrylate | Substituted cyclobutane acs.orgdigitellinc.com |

Functionalization of the Aromatic Phenyl Ring

The 4-ethylphenyl group provides a second major site for derivatization through reactions characteristic of aromatic systems.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The ethyl group attached to the phenyl ring in the target molecule is an activating group, meaning it increases the rate of reaction compared to unsubstituted benzene. libretexts.org It directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the acrylate side chain, substitution is expected to occur at the two equivalent ortho positions (C-3 and C-5).

The general mechanism involves two steps: attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile (E⁺) | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (E)-ethyl 3-(3-nitro-4-ethylphenyl)acrylate libretexts.orgmasterorganicchemistry.com |

| Halogenation | Br₂, FeBr₃ | Br⁺ | (E)-ethyl 3-(3-bromo-4-ethylphenyl)acrylate masterorganicchemistry.com |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this chemistry, the aromatic ring of this compound must first be functionalized with a suitable group, typically a halogen (e.g., Br, I), via electrophilic aromatic substitution as described above. This halogenated derivative can then serve as a substrate in various cross-coupling reactions.

Nickel and palladium are the most common catalysts for these transformations. orgsyn.orgresearchgate.net For instance, a bromo-substituted derivative could undergo Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group, or Heck coupling to append a new vinyl group. These methods offer a highly modular and efficient route to a wide range of analogs that would be difficult to access through other means. researchgate.netblogspot.com

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base | C(aryl)-C(aryl/alkyl) |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | C(aryl)-C(vinyl) blogspot.com |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | C(aryl)-N |

Preparation of Structurally Related Analogs and Homologs

The synthesis of analogs and homologs of this compound is essential for exploring its chemical space. These related compounds can be prepared by modifying the core synthetic route, typically a condensation reaction between a substituted benzaldehyde (B42025) and a compound providing the acrylate backbone. Common methods include the Wittig reaction, the Horner-Wadsworth-Emmons reaction, or the Claisen-Schmidt condensation. researchgate.net

By choosing different substituted benzaldehydes or by varying the ester component, a vast library of related structures can be accessed. For example, using 4-methoxybenzaldehyde (B44291) or 4-nitrobenzaldehyde (B150856) in place of 4-ethylbenzaldehyde (B1584596) would yield the corresponding methoxy (B1213986) and nitro analogs. blogspot.comchemicalbook.com Similarly, using different alcohols during the esterification step would produce homologous esters (e.g., methyl, butyl). researchgate.net

Table 5: Selected Analogs of this compound and Their Precursors

| Analog Name | Aromatic Precursor | Acrylate Source Example | Reference |

|---|---|---|---|

| (E)-ethyl 3-(4-methoxyphenyl)acrylate | 4-methoxybenzaldehyde | Triethyl phosphonoacetate | blogspot.com |

| (E)-ethyl 3-(4-nitrophenyl)acrylate | 4-nitrobenzaldehyde | Ethyl diazoacetate | chemicalbook.com |

| (E)-ethyl 3-(4-bromophenyl)acrylate | 4-bromobenzaldehyde | Ethyl acrylate | achemblock.com |

| (E)-ethyl 3-(4-fluorophenyl)acrylate | 4-fluorobenzaldehyde | Ethyl acetate (B1210297) | - |

| (E)-ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 4-methoxybenzene | Ethyl-2-cyanoacrylate | researchgate.net |

| (E)-butyl 3-(4-methoxyphenyl)acrylate | 4-methoxybenzaldehyde | Methyl acetate (followed by transesterification) | researchgate.net |

Stereochemical Transformations and Geometric Isomerization Processes

The geometry of the carbon-carbon double bond in this compound is a key determinant of its physical and chemical properties. The "(E)" designation signifies that the 4-ethylphenyl group and the ethyl carboxylate group are on opposite sides of the double bond, which is generally the more thermodynamically stable isomer for cinnamates due to reduced steric hindrance.

Photochemical Isomerization:

Ultraviolet (UV) irradiation is a common method for achieving E/Z isomerization of α,β-unsaturated esters. The process involves the absorption of a photon, which promotes the molecule to an excited state where rotation around the carbon-carbon double bond is more facile. Upon relaxation back to the ground state, a mixture of both (E) and (Z) isomers is typically formed. The photostationary state, or the equilibrium ratio of the isomers under irradiation, depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.

Thermal Isomerization:

While less common for inducing isomerization from the more stable (E)-isomer, thermal energy can also overcome the rotational barrier of the double bond. However, this often requires high temperatures, which can lead to competing decomposition reactions. The equilibrium at a given temperature will favor the thermodynamically more stable (E)-isomer.

The stereoselective synthesis of the (E)-isomer is typically achieved through reactions like the Horner-Wadsworth-Emmons reaction, which generally provides high E-selectivity for the formation of α,β-unsaturated esters.

Oxidation and Reduction Chemistry of the Acrylate System

The electron-deficient nature of the carbon-carbon double bond, conjugated with the carbonyl group of the ester, makes the acrylate system of this compound susceptible to both oxidation and reduction reactions. These transformations can selectively target the double bond or the ester functionality, leading to a variety of valuable products.

Oxidation Reactions:

The oxidation of the alkene moiety in cinnamates can lead to the formation of epoxides or diols, which are versatile synthetic intermediates.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for converting the double bond into an epoxide. The resulting ethyl 3-(4-ethylphenyl)oxirane-2-carboxylate would contain two new stereocenters, and the stereoselectivity of the reaction would depend on the reagents and conditions used.

Dihydroxylation: The conversion of the double bond to a vicinal diol can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. This would yield ethyl 2,3-dihydroxy-3-(4-ethylphenyl)propanoate, again creating two new stereocenters. The stereochemical outcome (syn- or anti-dihydroxylation) is dependent on the chosen reagent and reaction mechanism.

While specific studies on the oxidation of this compound are not prevalent, research on analogous ethyl cinnamate (B1238496) with oxidants like trichloroisocyanuric acid has been reported, indicating the susceptibility of the double bond to oxidation.

Reduction Reactions:

The reduction of this compound can proceed at either the carbon-carbon double bond or the ester carbonyl group, or both, depending on the reducing agent and reaction conditions.

Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation is a highly effective method for the selective reduction of the alkene functionality. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) would yield ethyl 3-(4-ethylphenyl)propanoate. This transformation saturates the double bond while leaving the ester group intact.

Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to an alcohol. In the case of this compound, this would lead to the formation of (E)-3-(4-ethylphenyl)prop-2-en-1-ol, preserving the double bond.

Complete Reduction: The use of a sufficient excess of a powerful reducing agent like LiAlH₄ can lead to the reduction of both the double bond and the ester, resulting in the formation of 3-(4-ethylphenyl)propan-1-ol.

Partial Reduction of the Ester: Reagents like diisobutylaluminium hydride (DIBAL-H) can be used for the partial reduction of the ester to an aldehyde at low temperatures, which would yield (E)-3-(4-ethylphenyl)acrolein.

The table below summarizes the expected products from various reduction reactions of this compound based on the known reactivity of similar compounds.

Table of Expected Reduction Products

| Starting Material | Reagent | Expected Major Product |

|---|---|---|

| This compound | H₂, Pd/C | Ethyl 3-(4-ethylphenyl)propanoate |

| This compound | LiAlH₄ (1 equiv.) | (E)-3-(4-ethylphenyl)prop-2-en-1-ol |

| This compound | LiAlH₄ (excess) | 3-(4-ethylphenyl)propan-1-ol |

Advanced Applications in Materials Science and Polymer Chemistry

Polymerization Behavior and Mechanism Studies

The presence of the acrylate (B77674) functional group in (E)-ethyl 3-(4-ethylphenyl)acrylate makes it a prime candidate for polymerization. The specific nature of the 1,2-disubstituted alkene, influenced by the bulky 4-ethylphenyl group, dictates its reactivity and the properties of the resulting polymers.

Substituted acrylates and related cinnamic derivatives are known to undergo radical polymerization. Generally, monomers with 1,2-disubstituted ethylenic bonds, such as cinnamate (B1238496) esters, exhibit lower reactivity in radical homopolymerization compared to monosubstituted monomers like ethyl acrylate due to steric hindrance around the double bond. acs.orgresearchgate.net However, they can be effectively incorporated into copolymers. acs.org Studies on the radical polymerization of ethyl acrylate (EA) have been extensive, often focusing on achieving specific polymer characteristics like telechelic oligomers, which are prepolymers with functional end-groups. researchgate.net For this compound, it is anticipated that radical polymerization would proceed, with the reactivity being significantly influenced by the steric and electronic effects of the 4-ethylphenyl substituent. The incorporation of such a rigid, bulky group into a polymer backbone is expected to substantially increase the glass transition temperature (Tg) of the resulting material compared to polymers of simpler acrylates like poly(ethyl acrylate). acs.org

To overcome the limitations of conventional radical polymerization and to synthesize polymers with well-defined architectures, controlled/living polymerization techniques are essential. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful methods for controlling molecular weight, achieving narrow molecular weight distributions (low dispersity, Đ), and creating complex structures like block copolymers. acs.orgwarwick.ac.uk

ATRP: This technique, often catalyzed by copper complexes, allows for the controlled polymerization of a wide range of monomers, including acrylates. nih.govmdpi.com Photoinduced ATRP is a particularly advanced method that uses light to trigger the polymerization, offering spatial and temporal control over the reaction. cmu.edu The application of ATRP to this compound could enable the synthesis of homopolymers with predetermined chain lengths and the creation of block copolymers where segments of poly(ethyl 3-(4-ethylphenyl)acrylate) could impart specific thermal or mechanical properties.

RAFT: RAFT polymerization is highly versatile due to its tolerance of a wide variety of functional groups and solvents. nih.gov Studies have demonstrated its effectiveness for the controlled copolymerization of cinnamic derivatives with other vinyl monomers. acs.org It has also been used to create polymers with functional end-groups, such as cinnamate esters, by employing specialized chain transfer agents (CTAs). mdpi.com This suggests that RAFT would be a suitable technique for polymerizing this compound, potentially yielding well-defined polymers and block copolymers with unique functionalities.

A comparison of these prominent controlled radical polymerization techniques is summarized below.

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |

| Control Agent | Transition metal complex (e.g., Copper/ligand) | Chain Transfer Agent (CTA) (e.g., dithioesters, trithiocarbonates) |

| Mechanism | Reversible activation/deactivation of dormant species via atom transfer. | Reversible chain transfer between active and dormant polymer chains via a radical intermediate. |

| Monomer Scope | Wide range, including styrenes, (meth)acrylates, acrylonitrile. | Very broad, tolerant to a wide range of functional monomers and solvents. |

| Advantages | Well-established kinetics, commercially available initiators/catalysts. | High tolerance to functionality, metal-free polymers (typically). |

| Challenges | Catalyst removal can be required. Potential for side reactions. | CTA synthesis can be complex; potential for color and odor in the final product. |

This table presents a generalized comparison of ATRP and RAFT techniques.

The most significant potential for this compound in polymer science likely lies in its use as a comonomer. Copolymers often exhibit properties superior to or distinct from their constituent homopolymers. wikipedia.org Ethyl acrylate is widely used in copolymers with monomers such as styrene (B11656), methyl methacrylate, and vinyl acetate (B1210297). wikipedia.orgentecpolymers.com

Research on the copolymerization of cinnamic derivatives with monomers like methyl acrylate (MA) and styrene (St) has shown that while the reactivity ratios for the cinnamic monomers are often low, their incorporation can significantly alter the properties of the final polymer. acs.org For instance, the inclusion of rigid cinnamate units can drastically increase the glass transition temperature. acs.org In the case of copolymerizing this compound with styrene, the structural similarity of the phenyl groups could lead to interesting and potentially compatible polymer systems. High-temperature free-radical copolymerizations of styrene and ethyl acrylate have been studied to determine reactivity ratios, which are crucial for predicting copolymer composition. epa.gov It is expected that this compound would readily copolymerize with styrenic monomers, allowing for the fine-tuning of thermal and mechanical properties of the resulting materials.

Exploration in Liquid Crystalline Systems and Mesophase Behavior

The rigid, rod-like structure imparted by the phenylacrylate moiety makes this compound an intriguing candidate for applications in liquid crystalline (LC) systems. Polymer-dispersed liquid crystals (PDLCs) are composite materials where micro-droplets of a liquid crystal are dispersed within a solid polymer matrix. These systems can be switched from an opaque, light-scattering state to a transparent state by applying an electric field. The properties of PDLCs are highly dependent on the polymer matrix. mdpi.comnih.gov

The use of acrylate monomers containing phenyl rings has been shown to enhance the compatibility between the polymer matrix and the LC molecules, leading to improved electro-optical performance. mdpi.com The structure of this compound, with its ethylphenyl group, could offer enhanced solubility within nematic liquid crystals, while its polymerizable acrylate group allows it to form the cross-linked polymer network necessary for phase separation upon UV-induced polymerization. mdpi.comnih.gov Furthermore, polymers containing moieties structurally similar to LC molecules, such as biphenyl (B1667301) groups, have been successfully used as alignment layers that can control the orientation of liquid crystal molecules. mdpi.comnih.gov Therefore, polymers or copolymers derived from this compound could be investigated for their potential to induce specific alignment in liquid crystal displays.

Development as Precursors for Advanced Organic Materials

This compound serves as a versatile building block, or precursor, for the synthesis of more complex organic materials. The reactivity of its two main components—the acrylate group and the substituted phenyl ring—can be harnessed for various transformations.

The acrylate group is susceptible to nucleophilic attack through Michael addition, a reaction widely used in the synthesis of pharmaceutical intermediates. wikipedia.org This allows for the attachment of a wide range of functional molecules. Additionally, the ester can be hydrolyzed or transesterified to yield the corresponding carboxylic acid or other esters. researchgate.net

The 4-ethylphenyl ring provides another site for chemical modification. The ethyl group or the aromatic ring itself can be functionalized to introduce other groups, thereby tuning the molecule's properties. Structurally related compounds, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, are known to be important starting materials for biologically and pharmacologically active compounds. researchgate.net By analogy, this compound holds potential as a precursor for creating a diverse library of molecules for applications in drug discovery, agrochemicals, or functional dyes.

Photochemical Transformations and Their Applications in Material Design

The cinnamate functional group is well-known for its rich photochemistry. Upon exposure to UV light, the double bond of cinnamate esters can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane (B1203170) ring that cross-links two monomer units. This photodimerization is a key principle behind the use of cinnamate-containing polymers as classical photoresists in microelectronics and as photocurable systems.

This inherent photochemical reactivity makes this compound a promising candidate for designing photosensitive materials. Polymers and copolymers incorporating this monomer could be used to create negative photoresists, where the exposed regions become cross-linked and insoluble. This cross-linking can also be exploited to create hydrogels, optical data storage media, or materials for stereolithography. Furthermore, the polymerization process itself can be initiated by light, often using a photoinitiator, as is common in the fabrication of PDLC films and other UV-cured coatings. cmu.edunih.gov The combination of photo-induced polymerization and photo-induced cross-linking offers a powerful dual-cure strategy for creating complex, patterned, and stable material structures.

Environmental Considerations and Green Chemistry in Synthesis

Biodegradation Studies and Environmental Fate Assessment

While specific environmental fate and biodegradation studies on (E)-ethyl 3-(4-ethylphenyl)acrylate are not extensively documented in public literature, significant insights can be drawn from data on its structural precursor, ethyl acrylate (B77674). As a commercially significant monomer, ethyl acrylate has been the subject of numerous environmental studies.

These studies indicate that ethyl acrylate has a low potential for persistence and bioaccumulation in the environment. nih.gov It is considered to be easily degraded by microorganisms. nih.gov The primary mechanisms for its removal from the environment include atmospheric photooxidation, hydrolysis, and microbial degradation. ecetoc.orgepa.gov The hydrolysis half-life for ethyl acrylate at 25°C and a neutral pH of 7 has been reported to be approximately 3.5 years. epa.gov In soil, acrylic acid, a hydrolysis product, degrades rapidly to carbon dioxide, with a half-life of less than one day. nih.gov Furthermore, calculated bioconcentration factors for ethyl acrylate are low, suggesting it is unlikely to accumulate in the food chain. nih.gov

Table 1: Environmental Fate Characteristics of Ethyl Acrylate

| Parameter | Finding | Reference |

|---|---|---|

| Biodegradability | Degraded easily (77% in 5-day BOD test); 57-60% in 28-day OECD 301D test. | nih.gov |

| Bioconcentration | Low potential, with calculated BCF values ranging from 1 to 37. | nih.gov |

| Mobility in Soil | Medium to very high. | nih.gov |

| Atmospheric Fate | Decomposed by photooxidation with hydroxyl radicals and ozone. | ecetoc.org |

| Hydrolysis | Half-life of 3.5 years at 25°C and pH 7. | epa.gov |

This data, based on the ethyl acrylate moiety, provides a foundational assessment for the likely environmental behavior of this compound.

Development of Sustainable Synthesis Routes and Process Intensification

A key focus of green chemistry is the development of synthetic pathways that utilize renewable resources and employ highly efficient processes.

Sustainable Feedstocks: Traditionally, the precursors for compounds like this compound are derived from petrochemical feedstocks. However, significant progress has been made in producing key building blocks, such as acrylic acid, from biomass. One promising route starts from furfural, a platform chemical derived from agricultural waste, which can be converted to acrylic acid through environmentally benign reactions like photooxygenation and ethenolysis, achieving high yields and minimizing waste. nih.gov This shift towards biobased origins for precursors represents a critical step in the sustainable synthesis of the broader acrylate family.

Process Intensification: Process intensification refers to the development of smaller, cleaner, safer, and more energy-efficient technologies compared to conventional methods. researchgate.net For acrylate synthesis, this involves moving from large batch reactors to more advanced systems.

Continuous-Flow Reactors: Miniaturized, packed-bed, continuous-flow reactors have been successfully used for the enzymatic synthesis of acrylates. rsc.orgresearchgate.net These systems offer superior control over reaction parameters, higher heat and mass transfer rates, and can be operated in solvent-free conditions, significantly reducing the environmental footprint. researchgate.netrsc.org

Ultrasonic Reactors: The use of ultrasound (sonication) can enhance reaction kinetics and improve product quality by creating localized zones of high temperature and pressure through acoustic cavitation. researchgate.net This method can lead to higher efficiency and reduced energy consumption compared to conventional thermal heating. researchgate.net

Table 2: Comparison of Conventional vs. Intensified Reactor Technologies

| Feature | Conventional Batch Reactor | Process-Intensified Reactor (e.g., Microreactor) |

|---|---|---|

| Heat & Mass Transfer | Often limited, can lead to hotspots | Excellent, due to high surface-area-to-volume ratio |

| Energy Efficiency | Lower, due to heating/cooling large volumes | Higher, more targeted energy input |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to smaller reaction volumes |

| Process Control | Less precise | Precise control over temperature, pressure, and residence time |

| Scalability | Scaling up can be complex | Often scaled by numbering-up (parallel operation) |

Catalyst Recycling and Reusability in Industrial and Laboratory Scale Processes

The synthesis of this compound, often involving esterification and C-C bond-forming reactions like the Mizoroki-Heck reaction, frequently relies on catalysts. Green chemistry principles demand that these catalysts, especially if they are precious or heavy metals like palladium, be recycled and reused.

In large-scale industrial production of ethyl acrylate, continuous processes are designed to recycle unreacted starting materials and the acid catalyst. google.comgoogle.com For example, in esterification processes using sulfuric acid, the catalyst is part of a stream that is fed back into the reactor, ensuring its continued use and minimizing the need for fresh acid and subsequent neutralization. google.com

Solvent-Free and Atom-Economical Synthetic Methodologies

Solvent-Free Synthesis: Eliminating volatile organic solvents is a primary goal of green synthesis, as they contribute to air pollution and pose health and safety risks. Research has demonstrated the feasibility of solvent-free synthesis for acrylates.

Enzymatic Catalysis: The use of biocatalysts, such as immobilized lipase (B570770) B from Candida antarctica (CALB), enables the efficient synthesis of acrylates under solvent-free conditions. rsc.orgresearchgate.net

Photocatalysis: Visible-light-driven photocatalytic polymerization has been developed for producing acrylic adhesives without any solvent, offering a green alternative to traditional methods that require high-energy UV light and photoinitiators. adhesion.kr

Atom-Economical Methodologies: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently "greener" as they generate less waste.

The synthesis of the core structure of this compound can be achieved through various C-C bond-forming reactions, which have vastly different atom economies.

Wittig Reaction: A classic method for forming the double bond, the Wittig reaction suffers from very poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct.

Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction is significantly more atom-economical. It couples an aryl halide with an alkene, producing only a salt as a major byproduct. Performing this reaction in water can further enhance its green credentials. blogspot.com

Table 3: Atom Economy Comparison of Synthetic Reactions

| Reaction | General Scheme | Key Byproduct | Theoretical Atom Economy* |

|---|---|---|---|

| Wittig Reaction | R¹-CHO + Ph₃P=CH-R² → R¹-CH=CH-R² | Ph₃P=O (Triphenylphosphine oxide) | ~25-35% |

| Heck Reaction | R¹-X + H₂C=CH-R² --(Pd catalyst)--> R¹-CH=CH-R² | H-X (as salt with base) | ~80-95% |

*Theoretical values are illustrative and depend on the exact substrates and reagents used.

By prioritizing routes with high atom economy and eliminating the need for solvents, the synthesis of this compound and related compounds can be aligned more closely with the principles of sustainability and green chemistry.

Future Research Directions and Emerging Trends for E Ethyl 3 4 Ethylphenyl Acrylate

The continued exploration of (E)-ethyl 3-(4-ethylphenyl)acrylate and its analogs is driven by the pursuit of enhanced synthetic efficiency, deeper mechanistic understanding, and the discovery of novel applications. Emerging trends in chemical synthesis and analysis are paving the way for significant advancements in how this compound and its derivatives are created and utilized. The following sections detail key areas of future research that promise to shape the landscape of this important chemical entity.

Q & A

Q. What are the common synthetic routes for (E)-ethyl 3-(4-ethylphenyl)acrylate, and how is stereoselectivity achieved?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting 4-ethyliodobenzene with ethyl acrylate using Pd(PPh₃)₄ as a catalyst and sodium acetate as a base in dimethylacetamide at 140°C . Stereoselectivity for the E-isomer is ensured by the reaction mechanism, where the transmetalation step in the catalytic cycle favors the formation of the trans (E) configuration. Characterization via NMR and X-ray crystallography confirms the stereochemistry.

Q. How can researchers characterize the molecular structure and purity of this compound?

Key techniques include:

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement and ORTEP-3 for visualization .

- NMR spectroscopy : Identify characteristic signals (e.g., acrylate β-proton at δ 6.3–7.2 ppm, ethyl group protons at δ 1.2–4.2 ppm).

- HPLC or GC-MS : Assess purity and detect impurities.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Standard assays include:

- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .

- Structure-activity comparisons : Replace the 4-ethylphenyl group with halogenated or hydroxylated analogs to assess substituent effects .

Q. Which spectroscopic techniques are critical for functional group identification?

- FT-IR : Confirm acrylate C=O (∼1700 cm⁻¹) and aromatic C-H (∼3000 cm⁻¹) stretches.

- UV-Vis : Detect π→π* transitions in the acrylate and aromatic moieties (λmax ∼240–280 nm).

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 219.1) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

- Use SHELXL to model disorder by splitting atomic positions and applying occupancy refinement .

- For twinning, employ PLATON to detect twin laws and refine using HKLF5 data .

- Validate geometric parameters (bond lengths/angles) against databases like Cambridge Structural Database (CSD) .

Q. What strategies reconcile conflicting biological activity data across studies?

- Systematic SAR analysis : Compare substituent effects (e.g., 4-ethyl vs. 4-fluoro) on activity .

- Dose-response validation : Repeat assays under standardized conditions (e.g., pH, serum concentration).

- Meta-analysis : Pool data from multiple studies to identify trends in potency or selectivity .

Q. How can synthetic yields be optimized for scalable production?

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for efficiency .

- Solvent optimization : Replace dimethylacetamide with greener solvents (e.g., DMF or ethanol) to improve reaction kinetics.

- Microwave-assisted synthesis : Reduce reaction time and enhance yield .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (HOMO/LUMO energies) .

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina .

- QSAR modeling : Correlate substituent parameters (e.g., Hammett σ) with bioactivity data .

Q. How do intermolecular interactions influence crystal packing and physicochemical properties?

Q. What protocols address crystallographic disorder in the ethyl or acrylate groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.